molecular formula C8H5BrN2O B8785238 7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde

7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B8785238
M. Wt: 225.04 g/mol
InChI Key: XSWCQGIQZQGOIA-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-11-5-10-7(4-12)8(11)3-6/h1-5H

InChI Key

XSWCQGIQZQGOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C=C1Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.93 g of 7-bromoimidazo[1,5-a]pyridine in 2.2 ml of dry N,N-dimethylformamide is cooled in an ice bath to 0-5° C. Phosphorus oxychloride (5.37 g) is added dropwise at 0-5° C. and the reaction mixture is subsequently stirred at 100° C. over 1 hour. The reaction mixture is cooled and poured onto ice-water. The quenched solution is basified with 25% ammonium hydroxide solution and extracted with dichloromethane (3×200 ml). The combined organic phases are dried over sodium sulphate and concentrated by evaporation. The title compound is identified on the basis of the Rf value from the residue by means of flash chromatography (SiO2 60F).
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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